Chrysoidine R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dye Synthesis

Chrysoidine R serves as a precursor for the synthesis of other dyes with various properties. These derived dyes find applications in different scientific fields, including histology and textile dyeing [].

Analytical Chemistry

Chrysoidine R acts as an indicator in various titration reactions. Its color changes based on the solution's pH, allowing researchers to determine the endpoint of a titration accurately [].

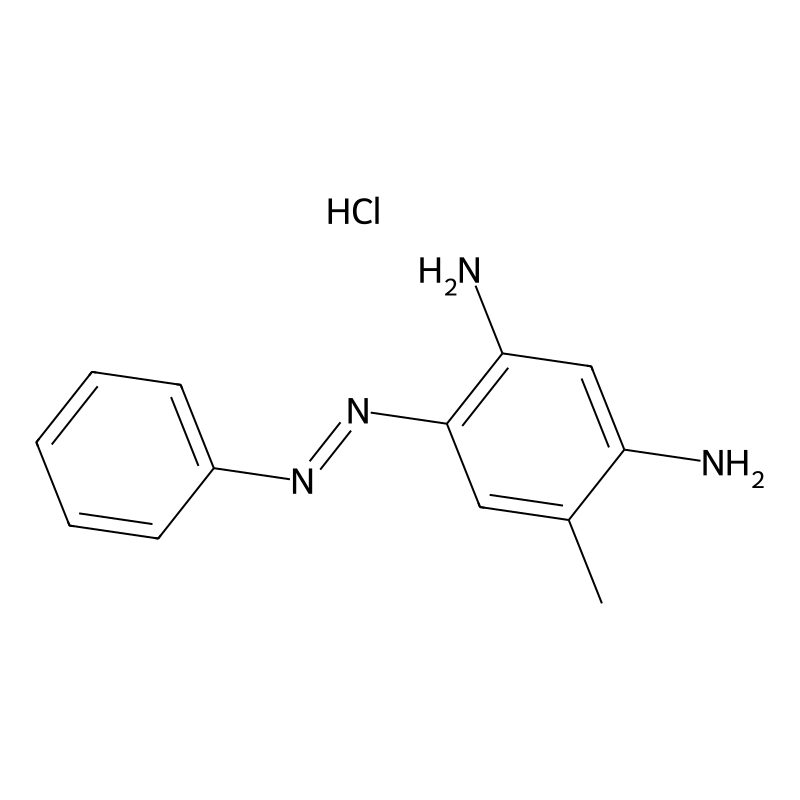

Chrysoidine R, chemically known as 2,4-diamino-5-phenylazo-toluene, is a synthetic azo dye with the molecular formula C13H15ClN4. It appears as a brown-red solid and is primarily utilized in industrial applications, particularly in dyeing textiles and as a biological stain in microscopy. The compound has garnered attention due to its potential mutagenic properties and environmental impact, leading to its classification as a hazardous substance .

- Biological Staining: Chrysoidine R acts as a cationic dye, attracted to negatively charged components within cells, particularly nucleic acids. This selective binding allows for visualization of cellular structures under a microscope []. The specific mechanism of interaction with biomolecules is not extensively detailed in publicly available research.

- Toxicity: Information on the specific toxicity of Chrysoidine R is limited. However, azo dyes can potentially break down into aromatic amines, some of which are known carcinogens. As a general precaution, avoiding inhalation, ingestion, and skin contact is recommended while handling Chrysoidine R.

- Flammability: Data on flammability is not readily available. However, considering the organic nature of the compound, it's advisable to handle it away from heat sources.

- Ring oxidation

- N-glucuronidation

- N-acetylation

- N-oxidation

These metabolic processes are mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites capable of binding to DNA, thereby posing mutagenic risks . In degradation studies, Chrysoidine R has been shown to break down into intermediates such as aniline and methylbenzene triamine under specific catalytic conditions .

Chrysoidine R exhibits notable biological activity, particularly concerning its mutagenicity and potential carcinogenicity. Studies have indicated that it can produce reactive nitrenium ions through metabolic activation, which are implicated in DNA binding and mutagenesis . Furthermore, it has been classified as a Category 3 mutagenic substance, suggesting a possible risk of irreversible effects on human health .

The synthesis of Chrysoidine R typically involves azo coupling reactions. A common method includes:

- Diazotization: An aromatic amine is diazotized using nitrous acid.

- Coupling: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

Alternative methods may also involve ultrasound-assisted synthesis techniques that enhance the reaction efficiency and yield of Chrysoidine R .

Interaction studies have shown that Chrysoidine R can interfere with various biological systems. For instance, it has been reported to compete with sodium ions for adenosine triphosphatase activity, indicating potential impacts on cellular ion transport mechanisms . Additionally, its metabolites have been found to exhibit high reactivity towards nucleophiles, raising concerns about their potential to cause cellular damage .

Chrysoidine R shares structural similarities with other azo dyes and compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Solvent Orange 3 | C12H13ClN4 | Known for similar mutagenic properties; used in dyeing. |

| Chrysoidine | C12H13ClN4 | A precursor or related compound; also an azo dye. |

| 4-Aminoazobenzene | C12H12N2 | A well-studied azo compound with known carcinogenic effects. |

Uniqueness of Chrysoidine R:

Chrysoidine R is unique due to its specific structural arrangement that allows for distinct metabolic pathways leading to highly reactive intermediates. Its classification as a Category 3 mutagen further distinguishes it from other similar compounds that may not exhibit the same level of biological activity or toxicity .

Chrysoidine R, with the molecular formula C₁₃H₁₅ClN₄ and Chemical Abstracts Service number 4438-16-8, represents a classic example of azo dye synthesis through the diazotization-coupling reaction pathway [2] [4]. The compound is chemically known as 4-methyl-6-phenyldiazenylbenzene-1,3-diamine hydrochloride, featuring the characteristic azo linkage (-N=N-) that defines this class of synthetic colorants [2] [5].

The synthesis of Chrysoidine R follows the fundamental two-step mechanism employed for azo dye production [10] [11]. The initial diazotization step involves the conversion of an aromatic primary amine, specifically aniline, into a diazonium salt intermediate [10] [15]. This transformation occurs through the reaction of aniline with nitrous acid in the presence of hydrochloric acid, generating the benzenediazonium chloride salt [13] [15].

The diazotization reaction proceeds through a series of mechanistic steps where the aromatic primary amine reacts with nitrous acid to form the diazonium ion [15]. The reaction typically requires low temperatures, maintained between 0-5°C, to control the potentially explosive nature of diazonium salts [13] [15]. The diazonium ion exhibits stabilization through resonance, with the positive charge delocalized over the aromatic ring system [15].

Following diazotization, the coupling reaction represents the second critical step in Chrysoidine R synthesis [2] [11]. The benzenediazonium salt reacts with 4-methylbenzene-1,3-diamine as the coupling component [2]. This coupling reaction proceeds through an electrophilic aromatic substitution mechanism, where the diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling partner [11] [19].

The coupling reaction mechanism involves the donation of π electrons from the activated aromatic nucleus to the electrophilic nitrogen of the diazonium salt, resulting in the formation of a resonance-stabilized carbocation intermediate [19]. The final step involves deprotonation of the carbocation to yield the azo product, Chrysoidine R [19].

Optimization of Azo Bond Formation

The optimization of azo bond formation in Chrysoidine R synthesis requires careful control of multiple reaction parameters to achieve maximum yield and product quality [25]. Temperature control emerges as a fundamental optimization parameter, with traditional approaches emphasizing the necessity of maintaining low temperatures during both diazotization and coupling steps [13] [20].

Research findings indicate that contrary to conventional expectations based on the limited thermal stability of diazonium salts, low temperature is not as critical as previously assumed for successful azo bond formation [25]. Studies demonstrate that no statistically significant decrease in yield occurs when the reaction is performed at temperatures between 20-30°C, challenging the traditional requirement for ice-bath conditions [25].

The rate of reagent addition represents a more critical optimization factor than temperature control [25]. The coupling step must be performed slowly to ensure optimal azo bond formation, with rapid addition of coupling components leading to reduced yields and impurity formation [25]. This finding suggests that mixing kinetics play a more significant role in reaction success than thermal considerations alone.

pH optimization constitutes another crucial parameter for azo bond formation [19]. For coupling reactions involving aniline derivatives, the optimal pH range falls between 5-7, where the concentration of the reactive diazonium ion reaches its maximum [19]. This acidic pH range ensures maximum electrophilicity of the diazonium species while maintaining stability of the coupling component.

Solvent selection influences both the efficiency of azo bond formation and the purity of the final product [25]. Aqueous acidic media provide the optimal environment for diazotization, while the coupling reaction may benefit from mixed solvent systems that enhance solubility of both reactants while maintaining appropriate pH conditions.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20-30°C | Minimal impact on yield [25] |

| pH (Coupling) | 5-7 | Maximum diazonium reactivity [19] |

| Addition Rate | Slow, controlled | Critical for yield optimization [25] |

| Reaction Time | 1-3 hours | Complete conversion [13] |

Industrial-Scale Synthesis Protocols

Industrial production of Chrysoidine R follows established protocols for large-scale azo dye manufacturing, incorporating continuous process technology to enhance efficiency and reduce production costs [16] [18]. The industrial synthesis protocol consists of five fundamental steps: diazotization, coupling, isolation-filtration, drying, and standardization [21].

The diazotization step in industrial protocols employs continuous stirred-tank reactors with precise temperature and pH control systems [21]. Industrial facilities utilize automated addition systems for sodium nitrite and hydrochloric acid to ensure consistent diazonium salt formation [21]. The process involves the controlled introduction of strong acid and sodium nitrite with ice cooling to maintain optimal reaction temperatures [21].

Quality control during diazotization relies on starch iodide paper testing to confirm complete conversion of the aromatic amine to the diazonium salt [21]. The appearance of a blue reaction indicates successful diazotization, providing real-time process monitoring capability for industrial operations [21].

Continuous production methodologies for azo dyes demonstrate significant advantages over traditional batch processes [16] [18]. Research on continuous azo dye synthesis using bubble column reactors shows yields of 92.04 ± 3.50% with productivity rates of 1.68 ± 0.13 kg per day for similar azo compounds [16]. These continuous processes operate at higher slurry concentrations of approximately 5% weight/weight without experiencing clogging issues [16].

Economic analysis of continuous versus batch production reveals that continuous processes achieve costs approximately 4.68 times lower than corresponding batch processes [16] [18]. The footprint for continuous production plants can be reduced by 2.4 to 4.5 times compared to batch processes, depending on feed storage tank refilling strategies [16]. Additionally, continuous processes require 39-42% less water than traditional industrial batch processes [16].

Industrial-scale synthesis protocols incorporate process analytical technology for real-time monitoring of critical quality attributes [26]. Design of experiment approaches help identify optimal values within the reaction space, while continuous monitoring systems track parameters throughout the chemical development process [26].

| Process Type | Yield (%) | Productivity (kg/day) | Cost Reduction Factor |

|---|---|---|---|

| Continuous | 92.04 ± 3.50 | 1.68 ± 0.13 | 4.68x lower than batch [16] |

| Batch | Variable | Lower throughput | Baseline comparison |

Purification Techniques and Yield Optimization

Purification of Chrysoidine R from reaction mixtures employs multiple separation and purification techniques to achieve the required product quality for commercial applications [24] [27]. The purification process begins immediately following the coupling reaction and involves several sequential steps designed to remove impurities while maximizing product recovery.

Crystallization represents the primary purification technique for Chrysoidine R isolation [27] [28]. The crystallization process exploits the differential solubility of the desired product and impurities across varying temperature conditions [28] [29]. The technique involves dissolving the crude reaction mixture in a minimal amount of hot solvent, followed by controlled cooling to promote selective crystallization of the pure product [28].

Solvent selection for crystallization requires careful consideration of solubility characteristics [27]. The optimal solvent system ensures complete dissolution of Chrysoidine R at elevated temperatures while promoting precipitation during cooling [27]. Common crystallization solvents include water, ethanol, and mixed solvent systems that provide the necessary solubility profile [27].

Temperature control during crystallization significantly impacts crystal quality and purity [27] [31]. Slow cooling generally results in the formation of larger, purer crystals, while rapid cooling leads to smaller crystals with higher impurity incorporation [27]. The crystallization process benefits from seeding with pure Chrysoidine R crystals to provide nucleation sites for controlled crystal growth [27].

Recrystallization serves as a secondary purification step when initial crystallization fails to achieve the desired purity level [32] [35]. The recrystallization process involves redissolving the partially purified product in hot solvent, followed by filtration to remove insoluble impurities and subsequent cooling for crystal formation [32] [35].

Solid-liquid separation techniques play a crucial role in product isolation following crystallization [33]. Industrial operations employ centrifugal separators capable of processing flow rates up to 100,000 liters per hour with separation efficiency down to 20 microns [33]. These high-capacity separation systems recover the crystalline product while minimizing product losses in the mother liquor [33].

Column chromatography provides an alternative purification approach for high-purity applications [34]. Flash chromatography systems with automated purification capabilities can separate complex reaction mixtures, utilizing ultraviolet detection for compound identification and isolation [24]. Mass detection systems can identify hidden impurities not detectable by conventional ultraviolet methods [24].

Vacuum filtration and washing procedures complete the purification sequence [29] [35]. The isolated crystals undergo washing with cold solvent to remove surface impurities, followed by vacuum drying to eliminate residual solvents [35]. The final product undergoes analytical characterization to confirm purity and compliance with specifications.

| Purification Method | Efficiency | Throughput | Application |

|---|---|---|---|

| Crystallization | High selectivity | Moderate | Primary purification [27] |

| Recrystallization | Very high purity | Lower throughput | Secondary purification [32] |

| Centrifugal separation | High recovery | Up to 100,000 L/h | Industrial isolation [33] |

| Flash chromatography | Highest purity | Lower capacity | Laboratory scale [24] |

Spectroscopic Identification Methods

Ultraviolet-Visible Absorption Spectral Analysis

Chrysoidine R, with molecular formula C₁₃H₁₅ClN₄, exhibits characteristic ultraviolet-visible absorption properties that serve as fundamental identification parameters [1] [2]. The compound displays a distinctive absorption maximum at 440 nanometers [2], which corresponds to the electronic transitions associated with the azo chromophore (-N=N-) linking system present in this basic orange dye .

The electronic absorption spectrum of Chrysoidine R demonstrates the characteristic features of azo dyes, where the primary absorption band around 440 nanometers arises from π-π* transitions within the conjugated aromatic system [4]. These transitions involve electron movement from the aromatic rings to the azo group's π* orbital, highlighting the significance of the azo functionality in the electronic structure of the compound [4]. The absorption properties are highly sensitive to pH variations, showing bathochromic shifts in acidic conditions and hypsochromic shifts in basic media [1] [5].

Quantitative analysis using ultraviolet-visible spectrophotometry has been extensively validated for Chrysoidine R determination in various matrices. The molar extinction coefficient for Chrysoidine R at 440 nanometers provides excellent sensitivity for analytical applications [6] [7]. The absorption coefficient values enable precise quantification with detection limits suitable for regulatory compliance monitoring [6].

The solvatochromic behavior of Chrysoidine R exhibits notable variations depending on the solvent system employed. In methanol solutions, the compound shows enhanced absorption intensity compared to aqueous systems, while in dimethyl sulfoxide, significant red-shifts are observed due to stabilization of the excited state through hydrogen bonding interactions [8]. The pH-dependent spectral changes allow for determination of the compound's acidity constant through spectrophotometric titration methods [5].

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides comprehensive vibrational fingerprinting for Chrysoidine R structural identification. The infrared spectrum reveals characteristic absorption bands that correspond to specific functional groups within the molecule [9] [10]. The azo bond stretching vibration appears as a distinctive band in the region between 1504 and 1555 wavenumbers, which serves as the primary diagnostic feature for azo dye identification [9].

The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers, confirming the presence of aromatic ring systems in the molecular structure [10]. The aliphatic carbon-hydrogen stretching modes associated with the methyl substituent appear below 3000 wavenumbers, typically around 2935 and 2860 wavenumbers [10]. These assignments are consistent with the substituted aromatic amine structure of Chrysoidine R.

Primary amine functional groups present in Chrysoidine R exhibit characteristic nitrogen-hydrogen stretching vibrations appearing as two distinct bands between 3400 and 3300 wavenumbers [11] [12]. The dual band appearance is diagnostic for primary amines, distinguishing them from secondary amines which show only single nitrogen-hydrogen stretching peaks [13]. The nitrogen-hydrogen bending vibrations contribute additional confirmatory signals in the fingerprint region between 1650 and 1580 wavenumbers [11].

Carbon-nitrogen stretching vibrations associated with the aromatic amine functionalities appear in the region between 1335 and 1250 wavenumbers for aromatic systems [12]. These bands, while sometimes weak due to the relatively small change in dipole moment during vibration, provide supplementary structural confirmation [14]. The aromatic ring skeletal vibrations contribute multiple bands in the fingerprint region, with characteristic patterns that confirm the substitution pattern of the benzene ring system [9].

Nuclear Magnetic Resonance Structural Elucidation Strategies

Nuclear magnetic resonance spectroscopy provides detailed structural information for Chrysoidine R through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the various hydrogen environments within the molecule [8] [15]. The aromatic protons appear in the characteristic downfield region between 7.2 and 8.0 parts per million, providing information about the substitution pattern and electronic environment of the benzene rings [16].

The methyl group protons attached to the aromatic ring system exhibit a characteristic singlet signal around 2.3 parts per million, integrating for three protons [16]. The primary amine protons typically appear as broad signals in the region between 4 and 6 parts per million, with chemical shift values dependent on hydrogen bonding and sample concentration [15]. These signals often exhibit exchange behavior with deuterium oxide, confirming their assignment to nitrogen-bound hydrogens [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of the carbon framework. The aromatic carbon signals appear in the range between 120 and 160 parts per million, with distinct patterns that confirm the substitution positions on the benzene rings [15]. The methyl carbon signal appears around 20 parts per million, while the quaternary aromatic carbons bearing substituents exhibit characteristic downfield shifts [15].

Two-dimensional nuclear magnetic resonance techniques enhance structural elucidation through correlation spectroscopy experiments. Proton-proton correlation spectroscopy reveals coupling relationships between adjacent aromatic protons, confirming the substitution pattern [15]. Heteronuclear correlation experiments establish direct carbon-hydrogen connectivities, providing unambiguous assignments for complex multipicity patterns [15]. Nuclear Overhauser effect spectroscopy can reveal spatial relationships between protons, particularly useful for confirming the configuration around the azo linkage [15].

Chromatographic Separation and Quantification

High-performance liquid chromatography represents the most widely employed technique for Chrysoidine R separation and quantification in complex matrices [6] [7]. Reversed-phase chromatographic systems utilizing octadecylsilane stationary phases provide excellent retention and resolution for Chrysoidine R analysis [18]. The optimal mobile phase composition typically consists of methanol-water mixtures with formic acid modification to enhance ionization efficiency and peak shape [6].

The chromatographic retention behavior of Chrysoidine R on Newcrom reversed-phase columns demonstrates excellent reproducibility with retention times typically ranging from 5 to 8 minutes under standard gradient conditions [18]. The mobile phase optimization studies indicate that methanol concentrations between 60 and 70 percent provide optimal resolution from potential interferents while maintaining reasonable analysis times [6]. Formic acid concentrations of 0.1 percent (volume/volume) enhance peak symmetry and improve detection sensitivity [6].

Ultra-high-performance liquid chromatography systems offer enhanced resolution and reduced analysis times for Chrysoidine R determination [19] [20]. The use of sub-2-micrometer particle columns enables rapid separations with excellent peak efficiency. Detection limits achieved with ultra-high-performance liquid chromatography systems reach the nanogram per milliliter range, suitable for trace analysis applications [20].

Tandem mass spectrometry detection provides both confirmatory identification and enhanced selectivity for Chrysoidine R quantification [6]. Multiple reaction monitoring transitions utilizing the molecular ion at mass-to-charge ratio 213.4 and characteristic fragment ions at 196.4, 121.4, and 108.5 enable unambiguous identification [6]. The fragmentation patterns provide structural confirmation through loss of specific neutral species including water, benzene, and diazene moieties [6].

Thin-layer chromatographic methods offer rapid screening capabilities for Chrysoidine R detection [21] [22]. High-performance thin-layer chromatography systems provide enhanced resolution compared to conventional thin-layer techniques, enabling separation of closely related azo dyes [21]. The visualization methods include both ultraviolet detection and chemical staining procedures specific for azo compounds [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular identification through characteristic fragmentation patterns unique to Chrysoidine R. The molecular ion peak appears at mass-to-charge ratio 262.74, corresponding to the protonated molecular ion [M+H]⁺ of the hydrochloride salt [6] [23]. Under electrospray ionization conditions, the base peak typically corresponds to the loss of hydrogen chloride, yielding the free base molecular ion at mass-to-charge ratio 227 [6].

The primary fragmentation pathway involves alpha-cleavage adjacent to the azo linkage, resulting in formation of characteristic fragment ions [24] [6]. The loss of the phenyl radical (mass 77) from the molecular ion produces a fragment at mass-to-charge ratio 196.4, representing one of the most abundant ions in the spectrum [6]. This fragmentation pattern is consistent with the general behavior of azo compounds under electron impact conditions [24].

Secondary fragmentation processes generate additional diagnostic ions through further decomposition of the primary fragments. The fragment ion at mass-to-charge ratio 121.4 arises from loss of the phenyldiazenyl moiety (mass 105) from the molecular ion, corresponding to the substituted aniline portion of the molecule [6]. The fragment at mass-to-charge ratio 108.5 results from subsequent loss of the amino group (mass 16) from the preceding fragment [6].

The fragmentation mechanism follows established patterns for aromatic azo compounds, where the azo bond serves as a preferential cleavage site [25]. The positive charge localization on the more substituted aromatic fragment accounts for the observed intensity patterns in the mass spectrum [24]. Ring fragmentations contribute additional diagnostic ions, particularly the tropylium ion at mass-to-charge ratio 77, characteristic of benzyl-type systems [24].

Tandem mass spectrometry experiments provide enhanced structural information through controlled fragmentation of selected precursor ions [6]. Collision-induced dissociation of the molecular ion confirms the proposed fragmentation pathways and enables differentiation from structural isomers [6]. The energy-resolved mass spectrometry approach allows optimization of fragmentation conditions for maximum diagnostic information content [6].

Data Tables

| Analytical Parameter | Chrysoidine R Value | Detection Method | Reference |

|---|---|---|---|

| Molecular Weight | 262.74 g/mol | Mass Spectrometry | [1] [23] |

| Absorption Maximum | 440 nm | UV-Vis Spectrophotometry | [2] |

| Melting Point | 235°C | Thermal Analysis | [1] [2] |

| Azo Stretch Frequency | 1504-1555 cm⁻¹ | FTIR Spectroscopy | [9] |

| Primary Amine NH Stretch | 3400-3300 cm⁻¹ | FTIR Spectroscopy | [11] |

| Molecular Ion [M+H]⁺ | 262.74 m/z | Mass Spectrometry | [6] |

| Base Fragment Ion | 196.4 m/z | MS/MS | [6] |

| Aromatic Proton Region | 7.2-8.0 ppm | ¹H NMR | [16] |

| Methyl Proton Signal | 2.3 ppm | ¹H NMR | [16] |

| HPLC Retention Time | 5-8 minutes | Chromatography | [18] |

| Fragmentation Pattern | Mass Loss | Product Ion m/z | Structural Significance | Reference |

|---|---|---|---|---|

| [M+H]⁺ → [M-HCl]⁺ | 36 | 227 | Loss of hydrogen chloride | [6] |

| [M+H]⁺ → Fragment A | 77 | 196.4 | Loss of phenyl radical | [6] |

| [M+H]⁺ → Fragment B | 105 | 121.4 | Loss of phenyldiazenyl | [6] |

| Fragment B → Fragment C | 16 | 108.5 | Loss of amino group | [6] |

| Ring fragmentation | Variable | 77 | Tropylium ion formation | [24] |